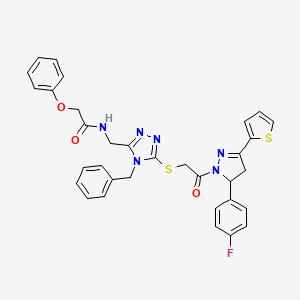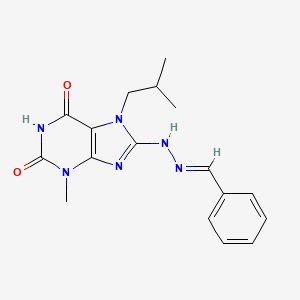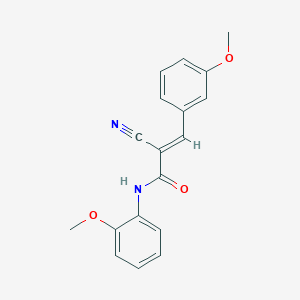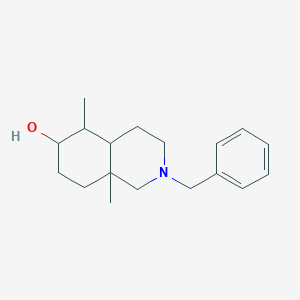
N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB is a key regulator of inflammation, immunity, and cell survival, and dysregulation of NF-κB signaling has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mécanisme D'action
N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. NF-κB is activated by various stimuli, including cytokines, microbial products, and stress, and dysregulation of NF-κB signaling has been implicated in various diseases.
This compound binds to the kinase domain of IKKβ, a key upstream activator of NF-κB, and inhibits its activity. This leads to the inhibition of NF-κB signaling and the downregulation of NF-κB target genes involved in inflammation, immunity, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects in preclinical models. In cancer, this compound inhibits the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound enhances the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.
In inflammatory diseases, this compound reduces inflammation and tissue damage by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound suppresses the activation and migration of immune cells, such as T cells and macrophages, that are involved in the pathogenesis of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide has several advantages for lab experiments, including its specificity for NF-κB and its ability to inhibit NF-κB signaling in various cell types and animal models. In addition, this compound has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies.
However, this compound also has some limitations for lab experiments, including its low solubility in water and its relatively low potency compared to other NF-κB inhibitors. In addition, this compound may have off-target effects on other kinases and signaling pathways, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide. One direction is to further investigate the potential of this compound as a cancer therapy, either as a single agent or in combination with other treatments. Another direction is to explore the potential of this compound as a therapy for inflammatory diseases and autoimmune disorders, either as a systemic treatment or as a topical treatment.
In addition, future studies could investigate the pharmacokinetics and pharmacodynamics of this compound in humans, as well as its safety and efficacy in clinical trials. Finally, future studies could investigate the potential of this compound as a tool for studying NF-κB signaling and its role in various diseases.
Méthodes De Synthèse
The synthesis of N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide involves the reaction of 1-ethyl-3-methyl-4-(oxan-4-yl)pyrazole-5-carboxylic acid with ethyl chloroformate and then with 1-aminoethyl cyanide. The product is then treated with hydrochloric acid to yield this compound. The overall yield of the synthesis is around 20-25%.
Applications De Recherche Scientifique
N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide has been extensively studied in preclinical models of various diseases, including cancer, inflammatory diseases, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth and survival of various cancer cell lines, including multiple myeloma, breast cancer, and pancreatic cancer. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
In inflammatory diseases, this compound has been shown to reduce inflammation and tissue damage in animal models of rheumatoid arthritis, inflammatory bowel disease, and asthma. In autoimmune disorders, this compound has been shown to suppress autoimmunity and prevent disease progression in animal models of multiple sclerosis and lupus.
Propriétés
IUPAC Name |
N-(1-cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-4-19-10-13(15(20)18(3)11(2)9-16)14(17-19)12-5-7-21-8-6-12/h10-12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGRKDALFVCTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2CCOCC2)C(=O)N(C)C(C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2419313.png)
![1-[4-[(2-Amino-5-thiazolyl)methyl]phenyl]ethanone](/img/structure/B2419314.png)

![1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2419317.png)

![2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2419324.png)


![N-{4-[7-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B2419330.png)
![4,5-dimethoxy-2-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2419331.png)

![1-heptyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2419333.png)
![2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2419335.png)